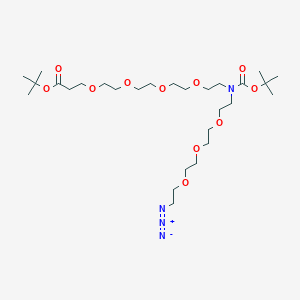

N-(叠氮-聚乙二醇3)-N-Boc-聚乙二醇4-叔丁酸酯

描述

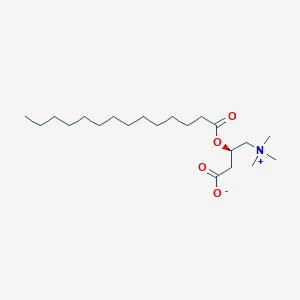

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG linker with an azide group and a t-butyl ester group . The azide group reacts with alkyne or cyclooctyne in Click Chemistry reaction .

Synthesis Analysis

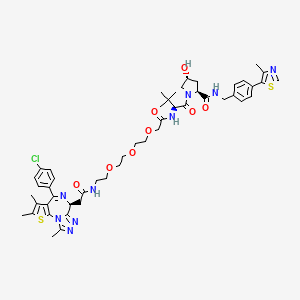

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . It can be used in the synthesis of PROTACs .Molecular Structure Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEGylation linker. The azide group allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a protected multifunction linker. The azide group enables PEGylation via Click Chemistry. Boc and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .科学研究应用

有机合成和化学反应

- N-叔丁氧羰基 (t-BOC) 衍生物的制备:t-BOC 基团通常用于有机合成中保护胺。研究表明,二叔丁基碳酸酯(N-(叠氮-聚乙二醇3)-N-Boc-聚乙二醇4-叔丁酸酯中的关键组分)在温和条件下有效形成 t-BOC 衍生物,不会发生外消旋 (Tarbell, Yamamoto, & Pope, 1972).

- 聚乙二醇 (PEG) 的肼化:一项研究展示了 PEG-硼酸酯酯用于肼化的应用,从而提高了环氧树脂等应用中的机械性能和相容性 (Chen 等,2020).

- 无催化剂 N-叔丁氧羰基化:N-(叠氮-聚乙二醇3)-N-Boc-聚乙二醇4-叔丁酸酯的组分 N-叔丁氧羰基已被用于水中胺的无催化剂化学选择性 N-叔丁氧羰基化 (Chankeshwara & Chakraborti, 2006).

材料科学和聚合物化学

- 聚合物的功能化:该化学物质用于聚合物的功能化,例如可生物降解脂肪族聚酯的 PEG 化,用于药物递送等生物医学应用 (Freichels 等,2011).

- 聚合物电解质的开发:PEG-硼酸酯酯组分用于开发聚合物电解质,用于锂离子电池等应用,增强离子电导率和热稳定性 (Kato 等,2002).

生物化学和肽合成

- 环肽的合成:N-(叠氮-聚乙二醇3)-N-Boc-聚乙二醇4-叔丁酸酯有助于合成环肽,这在药物研究中很重要 (Palecek, Dräger, & Kirschning, 2011).

- 不对称合成叠氮环丙烷:该化合物的组分用于不对称合成叠氮环丙烷,这对于创建 α,α-二取代 α-氨基酸酯很有价值 (De Fusco 等,2012).

作用机制

Target of Action

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a branched PEGylation reagent . Its primary targets are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function, gene expression, and cellular signaling.

Mode of Action

The compound interacts with its targets through a process known as PEGylation . The azide group in the compound allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines, enabling the compound to bind to its targets .

Pharmacokinetics

Pegylation is generally known to improve the bioavailability of compounds by increasing their solubility, stability, and circulation time in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathway involved. Generally, PEGylation can enhance the stability and function of target molecules, potentially leading to improved therapeutic outcomes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH level can affect the deprotection of the Boc-protected amine . Additionally, the presence of other molecules that can react with the azide group or the NHS ester might influence the compound’s efficacy and stability .

安全和危害

未来方向

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Azido-PEG3-NHS ester is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-23-24-41-22-18-38-14-10-32(26(34)43-28(4,5)6)9-13-37-17-21-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOCYNJSTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)